molecular formula C19H14N4O4 B7715654 N-(furan-2-ylmethyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline

N-(furan-2-ylmethyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline

Cat. No. B7715654
M. Wt: 362.3 g/mol
InChI Key: AVBRONMEZZCAHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(furan-2-ylmethyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline, also known as FNPA, is a compound that has been extensively studied for its potential use in scientific research. FNPA is a small molecule that has shown promise in a variety of applications, including as a fluorescent probe, a photosensitizer, and as an inhibitor of certain enzymes. In

Mechanism of Action

The exact mechanism of action of N-(furan-2-ylmethyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline is not fully understood, but it is believed to work by inhibiting certain enzymes. N-(furan-2-ylmethyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels in the brain, which can have a variety of effects on the nervous system.
Biochemical and Physiological Effects:
N-(furan-2-ylmethyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline has been shown to have a variety of biochemical and physiological effects. In addition to its inhibition of acetylcholinesterase, N-(furan-2-ylmethyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline has also been shown to inhibit the activity of other enzymes, including butyrylcholinesterase and monoamine oxidase. N-(furan-2-ylmethyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline has also been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(furan-2-ylmethyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline in lab experiments is its fluorescent properties. N-(furan-2-ylmethyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline has a high quantum yield and a large Stokes shift, which make it an ideal candidate for use in fluorescence microscopy and other imaging techniques. However, one limitation of using N-(furan-2-ylmethyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline is its potential toxicity. N-(furan-2-ylmethyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline has been shown to have cytotoxic effects on certain cell lines, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-(furan-2-ylmethyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. Another potential direction is the study of N-(furan-2-ylmethyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline's potential as a photosensitizer for use in photodynamic therapy. Finally, the study of N-(furan-2-ylmethyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline's potential as an inhibitor of other enzymes, such as tyrosinase and carbonic anhydrase, may lead to the development of new treatments for a variety of diseases.

Synthesis Methods

N-(furan-2-ylmethyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline can be synthesized using a few different methods, but one of the most commonly used is the reaction of 2-nitroaniline with furfural and 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid hydrazide in the presence of acetic acid. This reaction produces N-(furan-2-ylmethyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline as a yellow solid, which can be purified using recrystallization.

Scientific Research Applications

N-(furan-2-ylmethyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline has been studied extensively for its potential use in scientific research. One of the most promising applications of N-(furan-2-ylmethyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline is as a fluorescent probe. N-(furan-2-ylmethyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline has been shown to have a high quantum yield and a large Stokes shift, making it an ideal candidate for use in fluorescence microscopy and other imaging techniques. N-(furan-2-ylmethyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline has also been studied as a photosensitizer for use in photodynamic therapy, a treatment for cancer that uses light to activate a photosensitizing agent and kill cancer cells.

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O4/c24-23(25)17-11-14(8-9-16(17)20-12-15-7-4-10-26-15)19-21-18(22-27-19)13-5-2-1-3-6-13/h1-11,20H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVBRONMEZZCAHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=C(C=C3)NCC4=CC=CO4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(Furan-2-YL)methyl]-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-YL)aniline

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